![molecular formula C9H7N3O3S B2910655 N-(4-nitrobenzo[d]thiazol-5-yl)acetamide CAS No. 1421585-84-3](/img/structure/B2910655.png)
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nitro group at the 4-position and an acetamide group at the 5-position of the benzothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Orientations Futures
Mécanisme D'action
Target of Action
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide, also known as N-(4-NITRO-1,3-BENZOTHIAZOL-5-YL)ACETAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of the enzyme’s role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, bacterial death .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that N-(4-nitrobenzo[d]thiazol-5-yl)acetamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been studied for their inhibitory effects against Mycobacterium tuberculosis, suggesting that they may exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide typically involves the reaction of 4-nitrobenzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The yield of the reaction can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale crystallization and filtration techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d]thiazol-2-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
Uniqueness
N-(4-nitrobenzo[d]thiazol-5-yl)acetamide is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(4-nitro-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)11-6-2-3-7-8(10-4-16-7)9(6)12(14)15/h2-4H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLTTYKRLLXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)SC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)
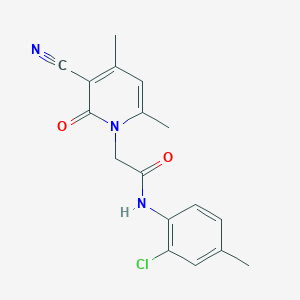
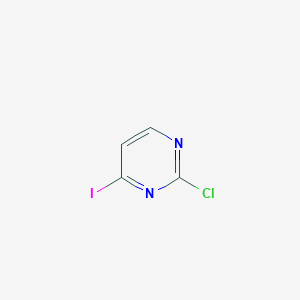
![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)
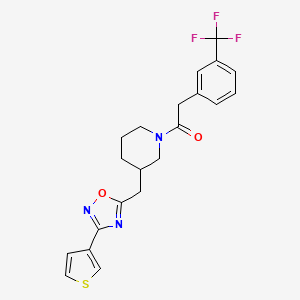
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)
![2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE](/img/structure/B2910584.png)
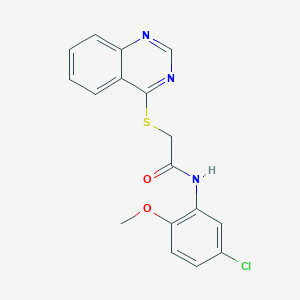
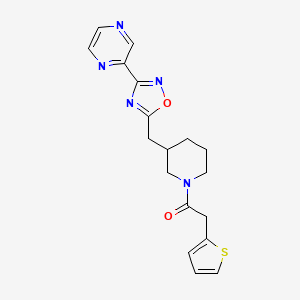
![2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2910588.png)
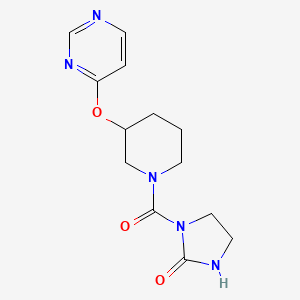
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
